

# Henagliflozin Phase 3 Clinical Trials: A Comparative Meta-Analysis

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## Compound of Interest

Compound Name: *Henagliflozin*

Cat. No.: *B607935*

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A comprehensive guide for researchers and drug development professionals on the efficacy and safety profile of **Henagliflozin** in comparison to other leading SGLT2 inhibitors. This report synthesizes data from pivotal Phase 3 clinical trials, providing a detailed comparison of performance, experimental protocols, and underlying signaling pathways.

## Executive Summary

**Henagliflozin**, a novel sodium-glucose co-transporter-2 (SGLT2) inhibitor, has demonstrated robust efficacy and a favorable safety profile in Phase 3 clinical trials for the treatment of type 2 diabetes mellitus (T2DM). This meta-analysis provides a comparative overview of **Henagliflozin** against other established SGLT2 inhibitors, namely Dapagliflozin, Canagliflozin, and Empagliflozin. The analysis of key trial data reveals that **Henagliflozin** exhibits comparable, and in some aspects, potentially advantageous outcomes in glycemic control, weight reduction, and blood pressure management. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of diabetes and metabolic diseases.

## Comparative Efficacy and Safety Data

The following tables summarize the key quantitative data from Phase 3 clinical trials of **Henagliflozin** and its comparators. The data is presented to facilitate a clear and objective comparison of the primary and secondary endpoints.

### Table 1: Change in HbA1c from Baseline

Drug	Dosage	Mean Change in HbA1c (%)	Trial Identifier/Reference
Henagliflozin	5 mg	-0.76	Weng J, et al. (2021) <a href="#">[1]</a>
10 mg	-0.80	Weng J, et al. (2021) <a href="#">[1]</a>	
Dapagliflozin	5 mg	-0.70	NCT00528879
10 mg	-0.84	NCT00528879	
Canagliflozin	100 mg	-0.89	Forst T, et al. (2012) <a href="#">[2]</a>
300 mg	-1.03	Forst T, et al. (2012) <a href="#">[2]</a>	
Empagliflozin	10 mg	-0.70	NCT01177813
25 mg	-0.77	NCT01177813	

**Table 2: Change in Body Weight from Baseline**

Drug	Dosage	Mean Change in Body Weight (kg)	Trial Identifier/Reference
Henagliflozin	5 mg	-1.8	Weng J, et al. (2021) [1]
10 mg	-2.1	Weng J, et al. (2021) [1]	
Dapagliflozin	10 mg	-2.2	Bailey CJ, et al. (2010)
Canagliflozin	100 mg	-2.8%	Forst T, et al. (2012) [2]
300 mg	-3.8%	Forst T, et al. (2012) [2]	
Empagliflozin	10 mg & 25 mg	-2.1 to -2.5	Levine M. (2017)[3]

**Table 3: Change in Systolic Blood Pressure from Baseline**

Drug	Dosage	Mean Change in Systolic Blood Pressure (mmHg)	Trial Identifier/Reference
Henagliflozin	5 mg & 10 mg	-3.4 to -4.1	Weng J, et al. (2021) [1]
Dapagliflozin	10 mg	-4.5	NCT00528879
Canagliflozin	100 mg	-5.3	Forst T, et al. (2012) [2]
300 mg	-4.7	Forst T, et al. (2012) [2]	
Empagliflozin	10 mg & 25 mg	-2.9 to -5.2	Levine M. (2017)[3]

**Table 4: Common Adverse Events**

Drug	Common Adverse Events	Reference
Henagliflozin	Genital mycotic infections, urinary tract infections	Weng J, et al. (2021)[1]
Dapagliflozin	Genital infections, urinary tract infections	Bristol-Myers Squibb/AstraZeneca (2011)[4]
Canagliflozin	Genital mycotic infections, osmotic diuresis-related AEs	Usiskin K, et al. (2014)[5]
Empagliflozin	Genital mycotic infections, volume depletion-associated events	Levine M. (2017)[3]

## Experimental Protocols

The methodologies for the key Phase 3 clinical trials cited in this guide are outlined below. These protocols provide insight into the study design, patient population, and endpoints used to evaluate the efficacy and safety of each SGLT2 inhibitor.

### Henagliflozin (Weng J, et al. 2021)[1]

- Study Design: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial with a 24-week treatment period followed by a 28-week extension.
- Patient Population: Patients with type 2 diabetes inadequately controlled with metformin. Inclusion criteria included an HbA1c level of 7.0% to 10.5%.
- Intervention: Patients were randomized to receive once-daily placebo, **Henagliflozin** 5 mg, or **Henagliflozin** 10 mg as an add-on to metformin.
- Primary Endpoint: Change in HbA1c from baseline to Week 24.
- Secondary Endpoints: Changes in fasting plasma glucose, 2-hour postprandial plasma glucose, body weight, and blood pressure.

### Dapagliflozin (NCT00528879)

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.
- Patient Population: Patients with type 2 diabetes who were not well controlled with diet and exercise.
- Intervention: Participants received Dapagliflozin tablets (2.5 mg, 5 mg, or 10 mg) or placebo once daily.
- Primary Endpoint: Change from baseline in HbA1c after 24 weeks of treatment.
- Secondary Endpoints: Change in fasting plasma glucose and body weight.

## **Canagliflozin (Forst T, et al. 2012; DIA3012)[2]**

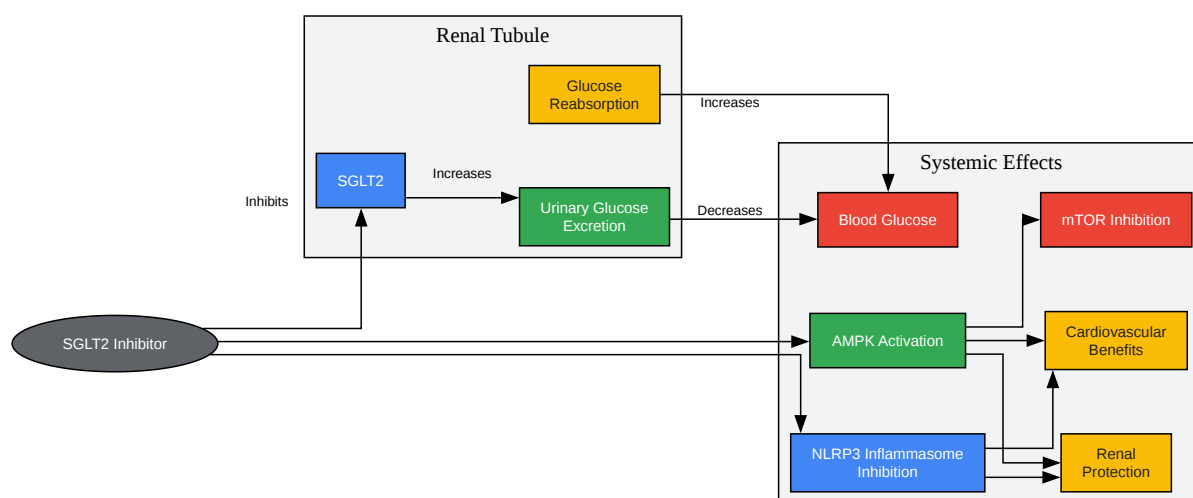
- Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
- Patient Population: Patients with type 2 diabetes who were inadequately controlled with metformin and pioglitazone.
- Intervention: Patients received Canagliflozin (100 mg or 300 mg) or placebo once daily in addition to their existing medication.
- Primary Endpoint: Change in A1C from baseline at 26 weeks.
- Secondary Endpoints: Reductions in body weight and systolic blood pressure.

## **Empagliflozin (NCT01177813; EMPA-REG MONO)**

- Study Design: A 24-week, placebo-controlled, phase 3 study with an active comparator (sitagliptin).
- Patient Population: Patients with type 2 diabetes.
- Intervention: Patients received Empagliflozin (10 mg or 25 mg), sitagliptin (100 mg), or placebo once daily.
- Primary Endpoint: Change from baseline in HbA1c.
- Secondary Endpoints: Changes in body weight and blood pressure.

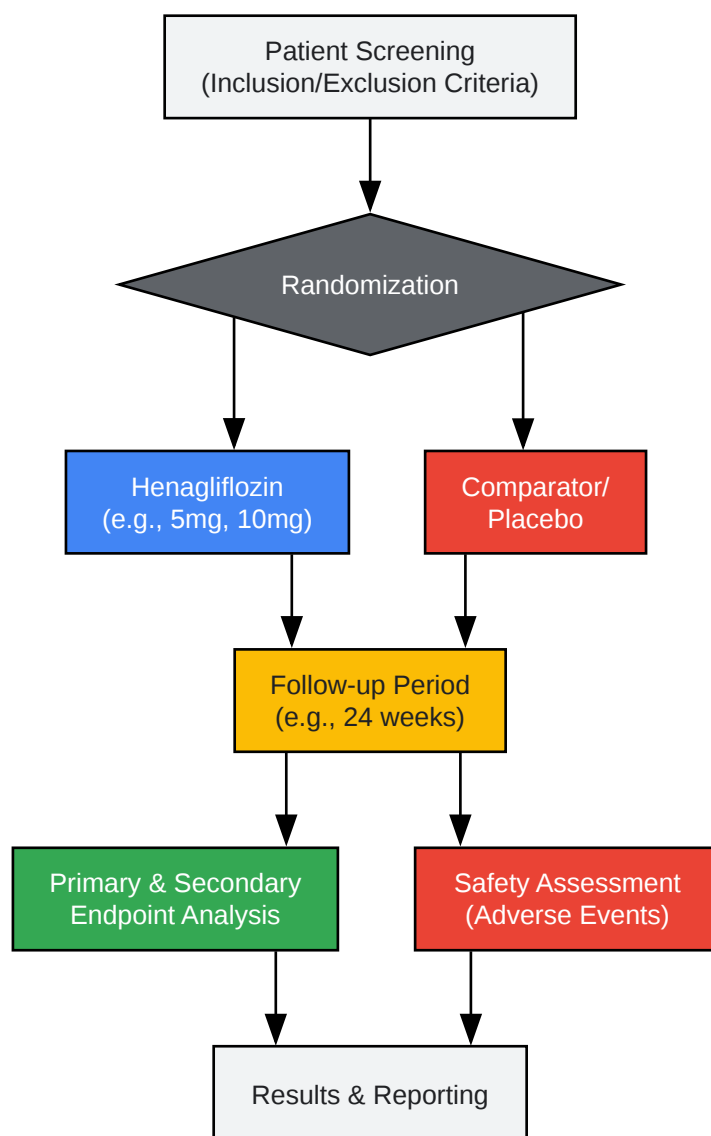
## Signaling Pathways and Experimental Workflows

The therapeutic effects of SGLT2 inhibitors extend beyond glycemic control and are mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate the key mechanisms of action and a typical experimental workflow for a Phase 3 clinical trial.



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Caption: SGLT2 inhibitor mechanism of action and downstream signaling pathways.



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Caption: Generalized workflow for a Phase 3 clinical trial of an SGLT2 inhibitor.

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## References

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